![molecular formula C16H21N5O B2421308 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol CAS No. 2380044-61-9](/img/structure/B2421308.png)
1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, this paper will explore future directions for PDP research.
Mechanism of Action
The mechanism of action of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol is not fully understood. However, it is believed that 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol acts as a modulator of the nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory. 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been shown to enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects. In animal models, 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been shown to improve memory and learning. Additionally, 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has also been found to have potential applications in the treatment of addiction and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol in lab experiments is its ability to improve cognitive function in animal models. Additionally, 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has potential therapeutic applications in various diseases. However, one of the limitations of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol research. One potential direction is to further investigate the mechanism of action of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol. This could lead to the development of new therapeutic applications for 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol in various diseases. Additionally, future research could focus on optimizing the synthesis process of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol to make it more accessible for researchers. Finally, research could explore the potential applications of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol in other fields, such as addiction and depression.
Conclusion
In conclusion, 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to improve cognitive function in animal models and potential therapeutic applications in various diseases make it an exciting area of research. However, further research is needed to fully understand the mechanism of action of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol and optimize its synthesis process.
Synthesis Methods
The synthesis of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol involves the reaction of pyridine-3,4-dicarboxylic acid with piperidine and pyrrolidine in the presence of a reducing agent. The resulting product is then purified through a series of chromatography techniques to obtain pure 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol. The synthesis of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol is in the field of neuroscience. 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been shown to have a positive effect on memory and learning in animal models. Additionally, 1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-13-4-8-21(10-13)12-2-6-20(7-3-12)16-14-1-5-17-9-15(14)18-11-19-16/h1,5,9,11-13,22H,2-4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUCTDMXRFUGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol |
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